molecular formula C3H8N4O2S B2608603 N-(2-azidoethyl)methanesulfonamide CAS No. 1056188-14-7

N-(2-azidoethyl)methanesulfonamide

Cat. No.: B2608603
CAS No.: 1056188-14-7
M. Wt: 164.18
InChI Key: VBXMDGUTXLHAET-UHFFFAOYSA-N
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Description

N-(2-azidoethyl)methanesulfonamide is an organic compound with the molecular formula C3H8N4O2S It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-azidoethyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-azidoethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-azidoethanol is replaced by the methanesulfonyl group, forming the desired product.

Another method involves the direct azidation of N-(2-hydroxyethyl)methanesulfonamide using sodium azide and a suitable oxidizing agent. This reaction typically requires mild conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-azidoethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which can further react to form other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azido group under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines and their subsequent derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-azidoethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules for imaging and diagnostic purposes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-azidoethyl)methanesulfonamide involves the reactivity of the azido group. Upon activation, the azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The compound can also interact with nucleophiles, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Lacks the azido group and has different reactivity and applications.

    N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyl group instead of an azido group, leading to different chemical behavior.

    Sulfanilamide: A sulfonamide antibiotic with a different structure and biological activity.

Uniqueness

N-(2-azidoethyl)methanesulfonamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo cycloaddition and substitution reactions makes it a valuable compound in synthetic chemistry and bioconjugation .

Properties

IUPAC Name

N-(2-azidoethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXMDGUTXLHAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100 mL flask was placed 2-chloroethylamine hydrochloride (5.0 g, 43.1 mmol) and dichloromethane (50 mL). To the suspension was added N-methylmorpholine (10 mL, 91 mmol) while maintaining the temperature between −3 and 5° C. Methane-sulfonyl chloride (4.0 mL, 51.7 mmol) was added slowly to the reaction mixture. After 2 h the reaction mixture was washed with water, 4 N HCl, and water. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude solfonamide (3.1 g) was redissolved in DMF (8.0 mL). NaI (327 mg, 1.97 mmol) and NaN3 (1.92 g, 29.5 mmol) was added to the solution. The reaction mixture was stirred for 48 h at 50° C. and then poured into a mixture of EtOAc/water. The organic phase was washed with water, brine and then dried (MgSO4), filtered and concentrated in vacuo to give the crude product. The crude product was used without any further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
327 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.92 g
Type
reactant
Reaction Step Four
Name
EtOAc water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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